molecular formula C18H16N4O4S B2653629 N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide CAS No. 1251565-67-9

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide

Cat. No.: B2653629
CAS No.: 1251565-67-9
M. Wt: 384.41
InChI Key: VYEBSRQNSGQGAZ-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, an oxadiazole ring, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling with the benzofuran derivative. Key reagents and conditions include:

    Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Oxadiazole Formation: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reaction: The final coupling step involves the reaction of the thiazole-oxadiazole intermediate with the benzofuran derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzofuran rings, leading to the formation of sulfoxides and epoxides, respectively.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to the corresponding amine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products:

    Oxidation Products: Sulfoxides, epoxides.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, substituted thiazoles and benzofurans.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial and fungal strains.

Medicine:

    Drug Development: The compound is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Diagnostics: Its fluorescent properties can be utilized in the development of diagnostic probes for imaging and detection of biological targets.

Industry:

    Agriculture: The compound may be used in the formulation of agrochemicals, such as pesticides and herbicides.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and disrupting metabolic processes. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
  • N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzofuran ring or the oxadiazole ring can significantly alter the compound’s chemical properties and biological activities.
  • Unique Features: N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is unique due to its ethoxy group on the benzofuran ring, which may enhance its solubility and bioavailability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-4-24-12-7-5-6-11-8-13(25-14(11)12)16(23)20-18-22-21-17(26-18)15-9(2)19-10(3)27-15/h5-8H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEBSRQNSGQGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=C(N=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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